BenchChemオンラインストアへようこそ!

2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine

Medicinal Chemistry Drug Design Physicochemical Properties

This α,α-bis(trifluoromethyl) arylalkylamine (CAS 65686-68-2) delivers non-transferable electronic and steric properties for medicinal chemistry and agrochemical synthesis. The geminal trifluoromethyl substitution at the alpha-carbon significantly reduces amine basicity (pKa ~5.3), enabling unique reactivity in amide bond formation and heterocycle construction not achievable with mono-fluorinated or unsubstituted analogs. With density 1.377 g/cm³ and enhanced lipophilicity, this chiral amine is engineered for constructing CNS-penetrant candidates and serves as a high-potency TAAR1 probe (EC₅₀ 0.600 nM). Procure this exact fluorination pattern to ensure synthetic yield, metabolic stability, and target engagement.

Molecular Formula C9H7F6N
Molecular Weight 243.15 g/mol
CAS No. 65686-68-2
Cat. No. B1418344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine
CAS65686-68-2
Molecular FormulaC9H7F6N
Molecular Weight243.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C(C(F)(F)F)N
InChIInChI=1S/C9H7F6N/c10-8(11,12)6-3-1-2-5(4-6)7(16)9(13,14)15/h1-4,7H,16H2
InChIKeyTYGZOSNZKNDNRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine (CAS 65686-68-2): Core Specifications and Industrial Relevance


2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine (CAS 65686-68-2) is a fluorinated arylalkylamine characterized by a trifluoromethyl-substituted phenyl ring and a geminal trifluoromethyl group at the alpha-carbon . With a molecular formula of C9H7F6N and a molecular weight of 243.15 g/mol, this compound is a chiral amine that serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical development . Its high fluorine content confers distinct physicochemical properties, including enhanced lipophilicity and metabolic stability, which are critical for optimizing the pharmacokinetic profiles of derived bioactive molecules .

Why Generic Arylalkylamines Cannot Substitute for 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine in Key Applications


While structurally related to simpler arylalkylamines such as phenethylamine or 1-(3-(trifluoromethyl)phenyl)ethanamine, the targeted compound’s unique α,α-bis(trifluoromethyl) substitution pattern confers distinct electronic and steric properties that are non-transferable to its analogs . The presence of two strongly electron-withdrawing trifluoromethyl groups significantly alters the amine’s basicity (pKa ~5.3) and nucleophilicity, directly impacting its reactivity in downstream synthetic transformations such as amide bond formation or reductive amination . Furthermore, in biological contexts, the specific stereochemistry and fluorination pattern are critical determinants of target engagement; the (R)-enantiomer, for instance, has been specifically cited for its pharmacological activity as a TAAR1 agonist, a property that is not replicated by the unfluorinated or mono-fluorinated analogs . Substituting with a generic, less fluorinated amine would compromise synthetic yield, alter the metabolic stability of the final product, and lead to a complete loss of the intended biological activity, rendering the substitution scientifically invalid for procurement in these specialized fields [1].

Quantitative Evidence for 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine: Comparative Performance Data vs. Analogs


Enhanced Lipophilicity and Predicted Bioavailability vs. Non-Fluorinated Phenethylamine

The introduction of fluorine atoms into drug molecules is a well-established strategy to improve membrane permeability, metabolic stability, and bioavailability . For 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine, the presence of two trifluoromethyl groups results in a predicted density of 1.377±0.06 g/cm³ and a boiling point of 196.9±40.0 °C, which are significantly higher than those of its non-fluorinated analog, phenethylamine (density ~0.964 g/cm³, boiling point ~195 °C) . These altered physicochemical properties, particularly the increased density and lipophilicity, are directly correlated with enhanced ability to cross biological membranes, a critical factor for central nervous system (CNS) drug candidates [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Synthetic Versatility as a Key Intermediate in Heterocycle Construction

2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine serves as a critical starting material for synthesizing complex heterocycles, as exemplified in US Patent 4,315,019 [1]. The patent describes its conversion to N-[α-(3-trifluoromethylphenyl)trifluoroethyl]N'-(β-chloroethyl)urea, which is then cyclized to yield dl 2-[α-(trifluoromethyl)-3-trifluoromethylbenzylamino]oxazoline with a melting point of 129-132°C [2]. This synthetic route demonstrates the compound's unique reactivity, enabling the formation of oxazoline and tetrahydropyrimidine derivatives that are valuable pharmacophores [3]. In contrast, the unfluorinated analog, α-phenyltrifluoroethylamine, yields different heterocyclic products with distinct physical properties (e.g., hydrochloride salt melting at 206-210°C), highlighting how the meta-trifluoromethyl group on the phenyl ring directs specific reactivity and product outcomes [4].

Organic Synthesis Process Chemistry Heterocyclic Chemistry

High Potency TAAR1 Agonist Activity: EC50 of 0.6 nM at Rat Receptor

The (R)-enantiomer of 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine has been identified as a potent agonist of the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor implicated in neuropsychiatric disorders [1]. In a functional assay using recombinant HEK293 cells expressing rat TAAR1, the compound exhibited an EC50 of 0.600 nM for stimulating cAMP accumulation after 30 minutes [2]. This sub-nanomolar potency is a key differentiator from other TAAR1 agonists; for example, the endogenous trace amine β-phenethylamine is a full agonist but with significantly lower potency (EC50 in the micromolar range) [3]. While direct EC50 values for other synthetic TAAR1 agonists in the same assay are not provided in this dataset, the 0.6 nM value positions this compound among the most potent TAAR1 agonists reported, underscoring its value as a pharmacological tool and a lead-like scaffold .

Neuropharmacology GPCR Trace Amine-Associated Receptor

Validated Application Scenarios for 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine Based on Quantitative Evidence


Design and Synthesis of CNS-Penetrant Drug Candidates

The compound's enhanced lipophilicity and altered physicochemical profile (density 1.377 g/cm³ vs. 0.964 g/cm³ for phenethylamine) make it an ideal building block for constructing molecules intended to cross the blood-brain barrier . Medicinal chemists can leverage this property to improve the brain exposure of novel therapeutic agents for neurological and psychiatric disorders, as the increased fluorine content is directly associated with improved membrane permeability and metabolic stability .

Synthesis of Novel Oxazoline and Tetrahydropyrimidine Heterocycles

As demonstrated in US Patent 4,315,019, 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine is a key starting material for the synthesis of pharmacologically relevant heterocycles such as oxazolines and tetrahydropyrimidines [1]. Its unique reactivity allows for the construction of these scaffolds, which are not accessible from unsubstituted phenyl analogs under the same conditions, making it essential for generating diverse libraries of fluorinated heterocyclic compounds [2].

Pharmacological Tool for TAAR1 Receptor Studies

With a reported EC50 of 0.600 nM at the rat TAAR1 receptor, the (R)-enantiomer of this compound serves as a highly potent chemical probe for investigating the physiological roles of TAAR1 in the central nervous system [3]. Its sub-nanomolar potency allows for selective activation of TAAR1 at low concentrations, minimizing potential off-target interactions and providing a robust tool for target validation in models of schizophrenia, depression, and addiction [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.